Naphthylin
Description
Naphthylin is a naphthalene-derived compound with significant applications in medicinal chemistry, particularly noted for its structural versatility and functional adaptability. Its core structure, based on the naphthalene aromatic system, allows for diverse chemical modifications, enabling tailored interactions in biological systems. Makar et al. (2019) highlight naphthalene derivatives as promising scaffolds for drug development due to their ability to engage in π-π stacking, hydrophobic interactions, and hydrogen bonding, which are critical for binding to therapeutic targets such as enzymes and receptors .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-ylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-18-15-9-3-4-10-16(15)19(21)17(18)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPPWGDNNZTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058002 | |
| Record name | Naphthylin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1786-03-4 | |
| Record name | 2-(1-Naphthalenyl)-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Indandione, 2-(1-naphthyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthylin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthylin can be synthesized through several methods, including:
Coal Tar Distillation: The most common method involves the distillation of coal tar, where this compound is obtained as a byproduct.
Petroleum Cracking: High-temperature cracking of petroleum also produces this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Naphthylin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phthalic anhydride.
Reduction: Reduction of this compound can yield tetrahydronaphthalene.
Substitution: this compound undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Phthalic Anhydride: Formed through oxidation.
Tetrahydronaphthalene: Formed through reduction.
Naphthylamines and Naphthols: Formed through substitution reactions.
Scientific Research Applications
Naphthylin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and resins.
Biology: Studied for its effects on biological systems and its potential as a model compound for polycyclic aromatic hydrocarbons.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of moth repellents, insecticides, and as a solvent in various industrial processes
Mechanism of Action
Naphthylin exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Key Insights :
- This compound’s synthesis leverages isoquinoline transmutation, enabling precise control over substituent placement, a feature critical for optimizing drug-receptor interactions .
- In contrast, fluorescein and rhodamine syntheses prioritize high fluorescence quantum yields through electron-rich xanthene cores, which are less adaptable for medicinal targeting .
Photostability and Functional Performance
Table 2: Photophysical and Stability Properties
Key Insights :
- This compound exhibits moderate photostability, making it suitable for therapeutic applications but less ideal for long-term imaging compared to naphthalimides, which resist photobleaching due to rigid imide structures .
- Fluorescein and cyanine dyes suffer from rapid photodegradation, limiting their utility in prolonged assays .
Table 3: Pharmacological and Functional Efficacy
Key Insights :
- This compound’s moderate potency in preclinical models positions it as a candidate for lead optimization, whereas naphthalimides show superior efficacy in antiparasitic applications .
- Fluorescein and cyanine dyes dominate diagnostic imaging due to their bright emission, despite stability limitations .
Biological Activity
Naphthylin, a compound derived from the naphthalene structure, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is characterized by its naphthalene backbone, which is known for its diverse pharmacological properties. The compound has been studied for its potential applications in drug development due to its ability to interact with various biological targets.
Biological Activities
This compound and its derivatives have been reported to exhibit several biological activities:
- Anticancer Activity : Various studies have demonstrated that naphthalene derivatives possess significant anticancer properties. For instance, compounds with naphthalene substitutions have shown moderate to strong inhibitory effects against cancer cell lines such as MDA-MB-231 and A549 .
- Anti-inflammatory Effects : this compound derivatives have been tested for their anti-inflammatory properties, showing notable inhibition of neutrophil activation and release of inflammatory mediators .
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities, with some derivatives demonstrating effective inhibition against various pathogens .
Anticancer Activity
A study synthesized novel naphthalene-substituted triazole spirodienones, revealing that compound 6a exhibited remarkable cytotoxic activity against breast cancer cells (MDA-MB-231) by inducing apoptosis. In vivo tests indicated that this compound effectively suppressed tumor growth without significant toxicity at a dosage of 20 mg/kg .
Anti-inflammatory Study
In another investigation, 18 synthetic naphthalene derivatives were evaluated for their effects on neutrophil activation. Compounds showed varying degrees of anti-inflammatory activity, with specific modifications enhancing their efficacy. For example, the esterification of 1-naphthalene significantly improved antioxidant activity .
Table 1: Summary of Biological Activities of this compound Derivatives
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 6a | Anticancer | <10 | |
| Compound 2j | Anticancer | 7.835 ± 0.598 | |
| Compound TAC | Anti-inflammatory | Moderate | |
| Compound 15 | Anti-inflammatory | Moderate |
The mechanisms underlying the biological activities of this compound involve interaction with various molecular targets:
- Caspase Pathway Activation : The anticancer effects are often mediated through the activation of apoptotic pathways involving caspases, leading to cell cycle arrest and apoptosis in tumor cells .
- Neutrophil Inhibition : The anti-inflammatory properties are attributed to the inhibition of neutrophil activation and the subsequent release of pro-inflammatory cytokines and enzymes .
Q & A
Q. How to contextualize this compound’s mechanism of action within existing literature on polycyclic aromatic hydrocarbons?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
